molecular formula C7H7N3O B117315 6-Amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile CAS No. 146916-92-9

6-Amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile

Cat. No. B117315
M. Wt: 149.15 g/mol
InChI Key: FDRGPSQIYKYQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as AMPC and its molecular formula is C8H6N4O.

Mechanism Of Action

The mechanism of action of 6-Amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis.

Biochemical And Physiological Effects

6-Amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile has been reported to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of bacteria and fungi. Additionally, it has been shown to have antioxidant activity and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile in lab experiments is its potential applications in medicinal chemistry and material science. It is a versatile compound that can be used in the development of new drugs and materials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the use of 6-Amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile in scientific research. One of the main directions is in the development of new anticancer drugs. This compound has shown potential in inhibiting the growth of cancer cells and can be used as a lead compound for drug development. Additionally, it can be used in the development of new materials for electronic and optical applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 6-Amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with ammonia in the presence of a catalyst. This reaction leads to the formation of 6-Amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile. This synthesis method has been reported in several research papers and is considered reliable.

Scientific Research Applications

6-Amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile has been used in scientific research for various purposes. One of the main applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potential antitumor activity and can be used in the development of new anticancer drugs. Additionally, it has been shown to have antimicrobial activity and can be used in the development of new antibiotics. This compound has also been used in the development of new materials for electronic and optical applications.

properties

CAS RN

146916-92-9

Product Name

6-Amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-amino-4-methyl-2-oxo-3H-pyridine-5-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-4-2-6(11)10-7(9)5(4)3-8/h2H2,1H3,(H2,9,10,11)

InChI Key

FDRGPSQIYKYQAA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=O)C1)N)C#N

Canonical SMILES

CC1=C(C(=NC(=O)C1)N)C#N

synonyms

3-Pyridinecarbonitrile,2-amino-5,6-dihydro-4-methyl-6-oxo-(9CI)

Origin of Product

United States

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